molecular formula C17H18ClN5 B6447190 1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2549034-02-6

1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B6447190
CAS No.: 2549034-02-6
M. Wt: 327.8 g/mol
InChI Key: RJKZFSAMGUUDQH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary targets of this compound are Protein Kinase B (PKB or Akt) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays an important role in regulating growth and survival within cells . RIPK1 is involved in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It binds to PKB with high affinity, leading to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in a reduction in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The compound also potently inhibits RIPK1, protecting cells from necroptosis .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway, which is frequently deregulated in cancer . By inhibiting PKB, the compound disrupts this pathway, leading to a decrease in cell proliferation and survival . It also impacts the necroptosis pathway by inhibiting RIPK1 .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival, which can be beneficial in the treatment of cancers where PKB is overexpressed or activated . Additionally, the compound’s ability to inhibit RIPK1 can protect cells from necroptosis, potentially attenuating the necrotic cell death of vascular endothelial cells induced by tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s degree of lipophilicity allows it to diffuse easily into cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl intermediate. This intermediate is then reacted with 1-(2-chlorophenyl)piperazine under specific conditions to yield the final product.

  • Preparation of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl intermediate

      Reagents: Starting materials include 2-aminopyrimidine and methyl iodide.

      Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Coupling with 1-(2-chlorophenyl)piperazine

      Reagents: The intermediate is reacted with 1-(2-chlorophenyl)piperazine.

      Conditions: This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)piperazine: A simpler analog with similar structural features but lacking the pyrrolo[2,3-d]pyrimidin-4-yl group.

    7-methyl-7H-pyrrolo[2,3-d]pyrimidine: The core structure without the piperazine and chlorophenyl groups.

Uniqueness

1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is unique due to its combination of a piperazine ring with both a chlorophenyl and a pyrrolo[2,3-d]pyrimidin-4-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-21-7-6-13-16(21)19-12-20-17(13)23-10-8-22(9-11-23)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKZFSAMGUUDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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